1-(4-methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone
Description
1-(4-Methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a synthetic small molecule characterized by a 3-tosylated indole core linked via an ethanone bridge to a 4-methylpiperazine moiety. The 4-methylpiperazine moiety contributes to solubility and basicity, making the compound amenable to pharmacological optimization.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-17-7-9-18(10-8-17)29(27,28)21-15-25(20-6-4-3-5-19(20)21)16-22(26)24-13-11-23(2)12-14-24/h3-10,15H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTWZCKITPVTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds:
2-(4-Chloro-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone (STK647781) Structural Difference: Chloro substituent at indole 4-position instead of 3-tosyl. Properties: Reduced steric bulk compared to tosyl; chloro is moderately electron-withdrawing. Molecular weight: 291.78 (vs. ~414.5 for the target compound).
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Structural Difference: Nitro groups at indole 5-position and thioether linkage to 4-nitrophenyl. Activity: Exhibits potent antimalarial activity (pIC50 = 8.2129), surpassing chloroquine.
Table 1: Comparison of Indole-Modified Analogues
Piperazine-Modified Analogues
Key Compounds:
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones (13a-g) Structural Difference: Tetrazole replaces indole; allyl group on piperazine. Synthesis: React 1-aryl-tetrazoles with chloroacetyl chloride, followed by piperazine substitution (). Activity: Antimicrobial (e.g., compound 13a showed efficacy against E. coli and S. aureus). The allyl group may enhance membrane permeability .
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone Structural Difference: Bulky benzhydryl (diphenylmethyl) on piperazine; isopropyl and methyl on indole. Properties: Increased hydrophobicity (logP >5) compared to 4-methylpiperazine derivatives. Molecular weight: ~483.6 .
Table 2: Piperazine Variants
Ethanol vs. Methanone Linkers
Key Compounds:
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Structural Difference: Methanone (direct C=O linkage) instead of ethanone bridge; benzyl on piperazine. Properties: Reduced conformational flexibility; molecular weight: 311.4 .
(4-Methylpiperazin-1-yl)(p-tolyl)methanone Structural Difference: Methanone-linked p-tolyl group instead of indole. Synthesis: Direct coupling of methylpiperazine with p-tolyl carbonyl precursors .
Preparation Methods
Synthesis of 3-Tosyl-1H-Indole
The indole core is synthesized via Fischer indole synthesis , followed by tosylation:
Step 1: Fischer Indole Synthesis
Phenylhydrazine reacts with a ketone (e.g., pyruvic acid) under acidic conditions (HCl, H₂SO₄) to form the indole scaffold.
Step 2: Tosylation
The indole nitrogen is protected with a tosyl group using p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane (DCM) with a catalytic base (e.g., DMAP).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temperature |
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
Mechanistic Insight
Tosylation proceeds via nucleophilic attack of the indole nitrogen on the electrophilic sulfur of TsCl, facilitated by the base.
Piperazine Subunit Functionalization
Synthesis of 4-Methylpiperazine
4-Methylpiperazine is commercially available but can be synthesized via:
N-Alkylation of Piperazine
Piperazine reacts with methyl iodide in acetonitrile under reflux, followed by neutralization with aqueous NaOH.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 60–70% |
Coupling via Ethanone Linker
Ketone Bridge Formation
The ethanone linker is introduced through a carbodiimide-mediated coupling between the tosylated indole and 4-methylpiperazine.
Step 1: Activation of Carboxylic Acid
1-(3-Tosyl-1H-indol-1-yl)acetic acid is activated using carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF).
Step 2: Nucleophilic Attack by Piperazine
The activated carbonyl reacts with 4-methylpiperazine under inert atmosphere (N₂).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → Room temperature |
| Reaction Time | 17–18 hours |
| Yield | 55–65% |
Key Spectral Data
- ¹H NMR (DMSO-d₆) : δ 2.19 (s, 3H, CH₃), 3.14–3.87 (m, 8H, piperazine-H), 6.81–7.41 (m, indole-H).
- ESI-MS : m/z 459.7 [M+H]⁺.
Industrial-Scale Considerations
Process Optimization
For large-scale production, continuous flow reactors and automated purification systems are recommended to enhance yield and reproducibility.
Critical Parameters
- Purity Control : HPLC monitoring of intermediates.
- Cost Reduction : Recycling of THF and CDI.
Challenges and Mitigation Strategies
Common Pitfalls
- Incomplete Tosylation : Add TsCl in stoichiometric excess (1.2 equiv).
- Piperazine Degradation : Use inert atmosphere to prevent oxidation.
Scalability Issues
- Solvent Volume : Reduce THF usage via solvent-free CDI activation.
- Reaction Time : Microwave-assisted synthesis cuts coupling time to 2–4 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CDI-Mediated Coupling | 55–65 | ≥95 | Moderate |
| EDCI/DCC Coupling | 50–60 | ≥90 | High |
| Microwave-Assisted | 70–75 | ≥98 | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
